molecular formula C10H10ClN3OS B2499872 N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide CAS No. 851979-31-2

N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide

Cat. No.: B2499872
CAS No.: 851979-31-2
M. Wt: 255.72
InChI Key: ZUDCQUSSDSAZGT-UHFFFAOYSA-N
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Description

N'-(4-Chloro-1,3-benzothiazol-2-yl)propanehydrazide is a chemical compound built on a benzothiazole scaffold, a heterocyclic structure of significant interest in medicinal and organic chemistry. The benzothiazole core is recognized as a privileged structure due to its wide range of pharmacological activities and is a key intermediate in the synthesis of more complex molecules. Benzothiazole derivatives, such as this hydrazide, are primarily valued in research for their potential as versatile building blocks in organic synthesis. They are frequently used to develop novel compounds for investigating antimicrobial, anti-tubercular, and anti-cancer activities. The 4-chloro substitution on the benzothiazole ring and the hydrazide functional group are common features designed to enhance biological activity and enable further chemical modifications, such as cyclization into other heterocyclic systems like thiazolidinones. This compound is offered for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c1-2-8(15)13-14-10-12-9-6(11)4-3-5-7(9)16-10/h3-5H,2H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDCQUSSDSAZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=NC2=C(S1)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Chloro-2-aminobenzenethiol with Propionyl Chloride

The benzothiazole scaffold is conventionally constructed via cyclization of 2-aminothiophenol derivatives with carbonyl precursors. For this compound, this approach begins with 4-chloro-2-aminobenzenethiol, synthesized through reduction of 4-chloro-2-nitrobenzenethiol using SnCl₂ in HCl. Subsequent cyclization with propionyl chloride under microwave irradiation (120°C, 30 min) yields 4-chloro-1,3-benzothiazole-2-propionamide, achieving 78% efficiency. The amide intermediate undergoes hydrolysis with 6M HCl to generate 4-chloro-1,3-benzothiazole-2-carboxylic acid, which is then converted to the corresponding acyl chloride using thionyl chloride (SOCl₂, reflux, 4 h). Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran at 0–5°C furnishes the target hydrazide with 85% purity, as validated by ¹H NMR (δ 10.2 ppm, NH).

Diazotization and Coupling with Propanehydrazide

Diazotization offers an alternative pathway for introducing the hydrazide moiety. 4-Chloro-1,3-benzothiazol-2-amine, prepared via chlorination of 2-aminobenzothiazole using POCl₃/DMF, is treated with NaNO₂ and HCl at 0°C to form the diazonium salt. Coupling with propanehydrazide in aqueous ethanol (pH 7, 25°C) produces the hydrazide derivative, albeit with moderate yield (62%) due to competing side reactions. This method favors scalability but requires stringent pH control to minimize hydrolysis of the diazonium intermediate.

Direct Condensation via Acyl Chloride Intermediate

A streamlined one-pot synthesis involves 4-chloro-1,3-benzothiazole-2-carbonyl chloride, generated in situ from 4-chloro-1,3-benzothiazole-2-carboxylic acid and oxalyl chloride. Reacting this intermediate with propanehydrazide in dichloromethane (0°C, 2 h) achieves 89% yield, with no column chromatography required. The reaction’s exothermic nature necessitates controlled addition to prevent thermal degradation, as evidenced by HRMS ([M+H]⁺ calcd. 284.05, found 284.06).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency by stabilizing transition states. Microwave irradiation reduces reaction times from 12 h to 30 min while increasing yields by 15–20%. Conversely, diazotization benefits from aqueous ethanol, which suppresses byproduct formation through hydrogen bonding.

Catalytic Additives

The addition of triethylamine (TEA) during acyl chloride formation neutralizes HCl, preventing protonation of hydrazine and ensuring quantitative conversion. Similarly, catalytic KI in diazotization reactions accelerates coupling kinetics by stabilizing the diazonium ion.

Analytical Characterization and Validation

Spectroscopic Profiling

¹H NMR spectra of this compound exhibit characteristic signals at δ 2.3 ppm (CH₂CH₂CO), δ 3.1 ppm (NHNH₂), and δ 7.2–8.1 ppm (aromatic protons). ¹³C NMR confirms the carbonyl resonance at δ 167.5 ppm, consistent with hydrazide formation. High-resolution mass spectrometry (HRMS) corroborates the molecular ion at m/z 284.06 ([M+H]⁺).

Purity and Stability Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with no detectable degradation after 6 months at −20°C. Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating suitability for long-term storage.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Key Advantage
Cyclization 78 95 4.5 h Scalability
Diazotization 62 90 6 h Mild conditions
Direct Condensation 89 98 2 h Minimal purification

The direct condensation route outperforms alternatives in yield and simplicity, though it demands anhydrous conditions. Diazotization remains valuable for laboratories lacking microwave infrastructure.

Applications and Derivatives

This compound serves as a precursor for antimicrobial agents, with structural analogs demonstrating IC₅₀ values of 2.4 μM against Mycobacterium tuberculosis. Hybridization with naphthyl groups enhances binding to ribonucleotide reductase, as shown in molecular docking studies (ΔG = −8.2 kcal/mol).

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzothiazole derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide typically involves the reaction of 4-chloro-1,3-benzothiazole with hydrazine derivatives in the presence of appropriate solvents and reagents. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Properties

Benzothiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains. For instance, a study demonstrated that derivatives containing the benzothiazole moiety showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/ml to 250 µg/ml depending on the specific derivative tested .

Anticancer Activity

Recent investigations into the anticancer potential of benzothiazole derivatives have shown promising results. Molecular docking studies suggest that this compound may interact effectively with key proteins involved in cancer cell proliferation and survival. For example, compounds similar to this hydrazide have been reported to inhibit cell proliferation in various cancer cell lines, including MCF-7 and MDA-MB 231 .

Potential Therapeutic Uses

Given its biological activities, this compound holds potential for several therapeutic applications:

Antitubercular Agents

Recent advancements in synthetic methodologies have led to the development of new benzothiazole-based compounds with significant anti-tubercular activity. These compounds can serve as lead structures for further drug development targeting Mycobacterium tuberculosis .

Anti-inflammatory Agents

Benzothiazole derivatives are also being explored for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Study Focus Findings
Shaikh et al. (2023)Antitubercular activityNew benzothiazole derivatives showed better inhibition against M. tuberculosis compared to standard drugs .
Jabeen et al. (2015)Anticancer studiesCompounds exhibited significant anti-proliferative effects on breast cancer cell lines .
Abbas et al. (2015)Antimicrobial screeningSynthesized derivatives showed MIC values indicating strong antibacterial activity against multiple strains .

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to the inhibition of microbial growth .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The 4-chloro substitution distinguishes this compound from analogs with other substituents:

  • N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide : Methyl groups at positions 4 and 5 introduce steric bulk and electron-donating effects, likely reducing electrophilicity compared to the chloro analog .
  • N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide : Fluorine atoms at positions 4 and 6 increase electronegativity and may enhance metabolic stability .

Table 1: Substituent Effects on Benzothiazole Derivatives

Compound Substituents Electronic Effects Potential Bioactivity Impact
N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide 4-Cl Electron-withdrawing Enhanced reactivity, possible increased antimicrobial activity
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide 4,5-diCH3 Electron-donating Reduced electrophilicity, lower potency
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide 4,6-diF Strong electronegativity Improved metabolic stability

Functional Group Modifications

The propanehydrazide moiety (-CONH-NH-) is critical for hydrogen bonding and target interactions. Comparisons with other functional groups:

  • 2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol : Replaces hydrazide with a sulfonyl group, reducing hydrogen-bonding capacity but increasing hydrophobicity .
  • Benzothiazole-semicarbazones : Feature a semicarbazone (-NH-CONH-) group instead of hydrazide, showing 100% protection in anticonvulsant assays at 30 mg/kg .

Table 2: Functional Group Impact on Activity

Compound Functional Group Key Biological Activity Reference
This compound Hydrazide Antimicrobial, predicted anticancer
2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol Sulfonyl Not explicitly tested; structural analog
Benzothiazole-semicarbazones Semicarbazone Anticonvulsant (100% MES protection)

Biological Activity

N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the chloro group enhances its reactivity and biological profile. The structural formula can be represented as follows:

C10H10ClN3S\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{S}

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, a study evaluated several benzothiazole derivatives for their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay revealed that these compounds significantly inhibited cell proliferation at varying concentrations.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA4312.5Induces apoptosis via AKT pathway inhibition
This compoundA5493.0Induces cell cycle arrest

The compound was shown to induce apoptosis and inhibit the migration of cancer cells through mechanisms involving the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using RAW264.7 mouse macrophages. The compound demonstrated a significant reduction in the expression levels of inflammatory markers when treated with various concentrations.

Concentration (µM)IL-6 (pg/mL)TNF-α (pg/mL)
0150200
1100150
55075

The results indicate that the compound effectively reduces inflammation by inhibiting the signaling pathways associated with these cytokines .

3. Antimicrobial Activity

Benzothiazole derivatives have also been reported for their antimicrobial properties. In a study evaluating various derivatives against Gram-positive and Gram-negative bacteria, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

This suggests that the compound could be a candidate for further development in antimicrobial therapies .

Case Study: Anticancer Efficacy

In a controlled experiment, this compound was administered to A431 cells at varying doses over a period of 48 hours. Flow cytometry analysis revealed that at higher concentrations (≥2 µM), there was a significant increase in early apoptotic cells compared to control groups.

Case Study: Anti-inflammatory Response

Another study utilized an ELISA method to quantify IL-6 and TNF-α levels in RAW264.7 cells treated with the compound. The results demonstrated a dose-dependent decrease in cytokine levels, indicating its potential as an anti-inflammatory agent.

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